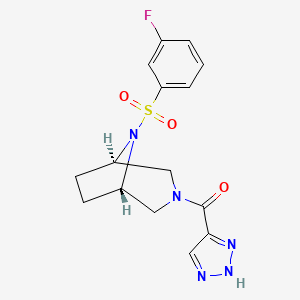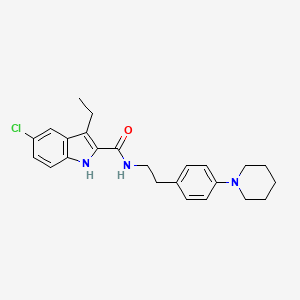
Org 27569
Übersicht
Beschreibung
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (CECPC) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. CECPC is a derivative of indole-2-carboxamide, which is a heterocyclic compound that has been used in a variety of different studies. CECPC has a unique structure that allows it to interact with a variety of proteins and receptors in the body, making it a potential therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Allosterische Modulation des Cannabinoid-CB1-Rezeptors
Org 27569 wirkt als potenter und selektiver negativer allosterischer Modulator des Cannabinoid-CB1-Rezeptors {svg_1}. Es bindet an eine regulatorische Stelle am CB1-Rezeptor-Ziel, wodurch eine Konformationsänderung verursacht wird, die die Bindungsaffinität von CB1-Agonisten erhöht {svg_2}.
Strukturdynamik und Energetik
This compound wurde verwendet, um die Strukturdynamik und Energetik zu untersuchen, die der allosterischen Inaktivierung des Cannabinoid-Rezeptors CB1 zugrunde liegen {svg_3}. Die Verbindung bindet an eine einzigartige allosterische Stelle an CB1 und kann allein wirken (ohne dass eine Agonisten-Co-Bindung erforderlich ist) {svg_4}.
G-Protein-Signalgebung
This compound hat eine ungewöhnliche Wirkung auf CB1 - es erhöht gleichzeitig die Agonistenbindung, verringert die G-Protein-Aktivierung und induziert eine verzerrte Signalgebung {svg_5}. Dies deutet darauf hin, dass die durch this compound stabilisierte CB1-Struktur anders und einzigartig ist als die durch Antagonist oder Agonist stabilisierte {svg_6}.
Verzerrte Signalgebung
This compound induziert eine verzerrte Signalgebung, ein Phänomen, bei dem verschiedene Liganden, die an denselben Rezeptor binden, selektiv verschiedene Signalwege auslösen {svg_7}. Dies wird als funktionelle Selektivität oder verzerrte Signalgebung bezeichnet {svg_8}.
Nachweis von GPCR-Konformationen
Die Verwendung von this compound bietet eine einzigartige Möglichkeit, bisher nicht identifizierte GPCR-Konformationen zu detektieren {svg_9}. Da es allosterisch bindet, verwendet this compound wahrscheinlich einen anderen Mechanismus, um auf CB1 zu wirken {svg_10}.
Erhöhung der Agonistenbindung
Es wurde festgestellt, dass this compound die Agonistenbindung erhöht, wenn es an den Rezeptor gebunden ist {svg_11}. Dies deutet darauf hin, dass die Verbindung möglicherweise die Wirksamkeit anderer Medikamente, die auf denselben Rezeptor wirken, verbessern könnte {svg_12}.
Wirkmechanismus
Target of Action
Org 27569, also known as ab120342, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, ORG-27569, or Org27569, is a potent and selective negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system .
Mode of Action
Studies suggest that this compound binds to a regulatory site on the CB1 receptor, causing a conformational change that increases the binding affinity of CB1 agonists such as CP 55,940, while decreasing the binding affinity of CB1 antagonists or inverse agonists such as rimonabant . While this compound increases the ability of cb1 agonists to bind to the receptor, it decreases their efficacy at stimulating second messenger signaling once bound .
Biochemical Pathways
The CB1 receptor is expressed presynaptically and is activated via retrograde neurotransmission, in which endocannabinoids are released from the postsynaptic neuron, traverse the synapse, and bind to the orthosteric site on CB1, ultimately inhibiting the release of other neurotransmitters . This compound, as an allosteric modulator, likely uses a different mechanism to act on CB1 .
Result of Action
In practice, this compound behaves as an insurmountable antagonist of CB1 receptor function . It has been found to inhibit CB1 receptor antagonist efficacy in vitro . This unique signaling profile of this compound could potentially offer reduced on-target adverse effects .
Eigenschaften
IUPAC Name |
5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZDNYNXFMRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660764 | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868273-06-7 | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868273-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ORG-27569 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Org-27569 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






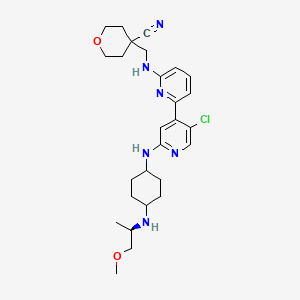
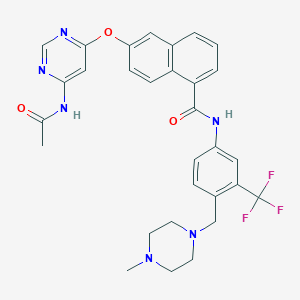
![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)
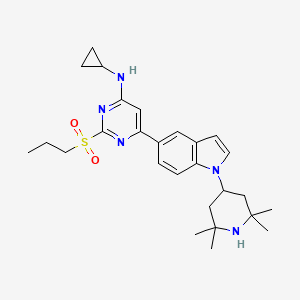

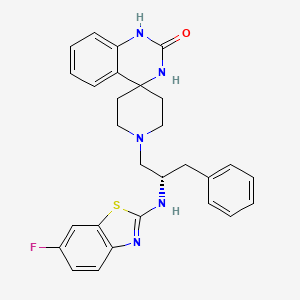
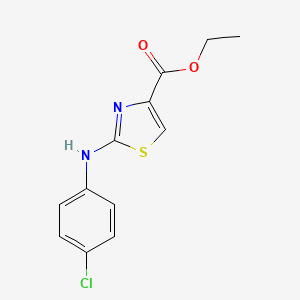
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
